2-[4-({[4-(Morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenoxy]acetamide
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Overview
Description
2-[4-({[4-(Morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenoxy]acetamide is a complex organic compound that features a morpholine ring, a thian ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[4-(Morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps. One common method starts with the preparation of the morpholine and thian intermediates, which are then linked through a series of reactions involving sulfamoylation and phenoxyacetylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-({[4-(Morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thian ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thian ring can yield sulfoxides, while nucleophilic substitution on the phenoxy group can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[4-({[4-(Morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenoxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-[4-({[4-(Morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong hydrogen bonds, while the morpholine and thian rings provide structural stability and facilitate binding to target sites. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Morpholinyl)acetic acid: Shares the morpholine ring but lacks the thian and sulfamoyl groups.
4-Morpholinoacetophenone: Contains the morpholine ring and a phenyl group but differs in the functional groups attached.
N-(4-Morpholinyl)benzenesulfonamide: Similar sulfamoyl group but lacks the thian ring and phenoxyacetyl group.
Uniqueness
This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S2/c19-17(22)13-26-15-1-3-16(4-2-15)28(23,24)20-14-18(5-11-27-12-6-18)21-7-9-25-10-8-21/h1-4,20H,5-14H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDVTNBFGKPDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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